3,3-Dimethylpentanoic acid
Description
Contextualization within Branched-Chain Carboxylic Acid Research
Branched-chain carboxylic acids (BCCAs) are characterized by the presence of at least one alkyl group branching off the main carbon chain. researchgate.net This structural feature is significant as it leads to different physical and, in some cases, chemical properties when compared to their straight-chain counterparts. researchgate.net For instance, branching typically lowers the melting point and alters the viscosity of the compound. researchgate.netacs.org 3,3-Dimethylpentanoic acid, also known as beta,beta-dimethylvaleric acid, serves as a clear example within this class. smolecule.comnih.gov
Research into BCCAs is extensive, partly due to their relevance in industrial applications such as cosmetics and lubricants, where their physical properties are advantageous. researchgate.net The study of these compounds also extends into understanding biological systems. Branched-chain fatty acids are recognized as naturally occurring metabolic intermediates in both plants and animals. cymitquimica.combiosynth.com In the context of food science, branched-chain volatiles, which include carboxylic acids, are crucial contributors to the distinctive flavors and aromas of many fruits. frontiersin.org The catabolic breakdown of branched-chain amino acids (BCAAs) is hypothesized to be a source for these volatile compounds. frontiersin.orgnih.gov The investigation of specific molecules like this compound contributes to the broader understanding of the synthesis, metabolism, and function of this diverse class of molecules.
Academic Significance and Emerging Research Trajectories
The academic significance of this compound is multifaceted, stemming from its utility as a building block in organic synthesis and as a subject of study in biochemistry and material science.
Organic Synthesis and Chemical Intermediates: Due to its structure, this compound is a subject of interest in organic chemistry research. smolecule.com Scientists have explored various methods for its synthesis, aiming to develop more efficient and selective production routes. smolecule.com Its functional carboxylic acid group allows it to be used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. smolecule.com Research into derivatives of similar branched-chain acids has shown biological activity; for example, certain phenylenebis(oxy)bis[2,2-dimethylpentanoic acids] have been investigated as agents that may elevate high-density lipoproteins. scispace.com
Biochemical and Metabolic Research: As a branched-chain fatty acid, this compound is present in some biological systems. smolecule.com While its specific biological role is still an area of active investigation, there is potential for it to serve as a biomarker for certain physiological processes. smolecule.com The study of how such compounds are metabolized provides insight into cellular energy homeostasis and lipid metabolism.
Material Science Applications: The combination of a carboxylic acid functional group and a branched-chain structure makes this compound a candidate for the development of new materials. smolecule.com Researchers have initiated studies into its potential use in creating polymers and other functional materials. smolecule.com The branched structure can influence the properties of resulting polymers, potentially leading to materials with novel characteristics.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURPFNAFBQPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415229 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-74-0 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Preparative Routes for 3,3-Dimethylpentanoic Acid
The synthesis of this compound can be achieved through several established organic chemistry routes. These methods primarily involve the oxidation of corresponding precursors or the construction of the carbon skeleton through alkylation or carbonylation reactions.
A primary and direct method for the preparation of this compound is the oxidation of its corresponding aldehyde, 3,3-dimethylpentanal (B2968654). This transformation is a fundamental reaction in organic chemistry where the aldehyde's formyl group is converted into a carboxylic acid functional group. vaia.com The reaction typically employs strong oxidizing agents to facilitate the conversion.
The general transformation is as follows: CH₃CH₂C(CH₃)₂CH₂CHO + [O] → CH₃CH₂C(CH₃)₂CH₂COOH
Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The choice of reagent and reaction conditions is crucial to ensure high yield and prevent unwanted side reactions. The oxidation process involves the addition of an oxygen atom to the aldehyde's carbonyl carbon. vaia.com
Table 1: Oxidation Reaction of 3,3-Dimethylpentanal
| Precursor | Product | Reagents | Reaction Type |
| 3,3-Dimethylpentanal | This compound | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Oxidation |
Beyond simple oxidation, other strategic approaches for synthesizing this compound include the alkylation of valeric acid derivatives and carbonylation reactions. smolecule.com The optimization of reaction conditions is a critical aspect of these syntheses to maximize yield, reduce costs, and minimize waste. Key parameters that are often adjusted include temperature, pressure, reactant concentration, and the choice of catalysts and solvents. beilstein-journals.org
For instance, in an alkylation approach, the optimization would focus on the choice of the base, the methylating agent (e.g., methyl iodide), and the temperature to control the regioselectivity and prevent poly-alkylation. smolecule.com In industrial settings, developing efficient and selective production methods is a key focus of research. smolecule.com Machine learning and bandit optimization models are modern strategies being employed to accelerate the discovery of optimal and generally applicable reaction conditions, which can significantly reduce the number of experiments required. beilstein-journals.orgnsf.gov
The goal of optimization is to achieve a balance between manufacturing output, cost, and the number of synthetic steps. Even without a catalyst or solvent, some reactions can proceed, but optimizing conditions, such as increasing the temperature, can considerably improve the yield. researchgate.net
Table 2: Factors in Reaction Condition Optimization
| Parameter | Influence on Reaction |
| Temperature | Affects reaction rate and can influence product distribution. |
| Pressure | Primarily influences reactions involving gaseous substances by altering concentration. |
| Concentration | Higher reactant concentration generally leads to an increased reaction rate. |
| Catalyst | Increases reaction rate without being consumed; choice is crucial for efficiency. beilstein-journals.org |
| Solvent | Can influence reactivity, selectivity, and solubility of reactants. beilstein-journals.org |
Synthesis of this compound Derivatives and Analogues
The core structure of this compound serves as a scaffold for the synthesis of various analogues with different functional groups, which are valuable as building blocks in medicinal chemistry and materials science.
2-Amino-3,3-dimethylpentanoic acid is a non-natural, β,β-disubstituted α-amino acid. One novel synthesis route involves the use of an organometallic iron complex. rsc.orgrsc.org The process starts with (methyl 2-acetamidoacrylate)tricarbonyliron(0), which is treated with methyllithium (B1224462) followed by a tertiary haloalkane. The resulting protected β,β,β-trialkyl α-amino acid is then hydrolyzed to yield the final product, 2-amino-3,3-dimethylpentanoic acid. rsc.orgrsc.org
More conventional methods for synthesizing such amino acids include the Strecker synthesis or the reductive amination of a corresponding α-keto acid precursor. The amino group provides a site for further chemical modifications, such as acetylation to form N-acetylated derivatives or incorporation into peptide chains.
Table 3: Synthesis of 2-Amino-3,3-dimethylpentanoic acid
| Starting Material | Key Reagents | Product | Reference |
| (methyl 2-acetamidoacrylate)tricarbonyliron(0) | 1. Methyllithium 2. Tertiary haloalkane 3. Hydrolysis | 2-Amino-3,3-dimethylpentanoic acid | rsc.org, rsc.org |
2-Hydroxy-3,3-dimethylpentanoic acid is a derivative featuring a hydroxyl group at the α-position relative to the carboxyl group. vulcanchem.com The synthesis of such α-hydroxy acids can be approached through several methods. A common strategy for a structurally similar compound, 2-hydroxy-2,4-dimethylpentanoic acid, involves the use of a Grignard reagent. brainly.com This synthesis pathway typically involves the reaction of a Grignard reagent with a carbonyl compound, followed by an acidic workup to yield the target alcohol. brainly.com The subsequent oxidation of a primary alcohol function, if designed into the synthetic route, could then form the carboxylic acid. brainly.com Retrosynthetic analysis is a powerful tool for devising such multi-step syntheses. chegg.com
Halogenated derivatives of this compound have applications as intermediates in the synthesis of other complex molecules. A specific process for preparing 5,5-dichloro-3,3-dimethylpentanoic acid has been patented. google.com The synthesis involves reacting 1,1,5,5-tetrachloro-3,3-dimethyl-pentene with sulfuric acid. google.com In a detailed example, 500 g of the tetrachloro-pentene is added to 2400 ml of sulfuric acid while maintaining the temperature below 45°C. The mixture is held at 40-45°C for 24 hours and then poured onto ice. Extraction with dichloromethane (B109758) and subsequent distillation yields the pure 5,5-dichloro-3,3-dimethylpentanoic acid. google.com
This dichlorinated acid can be further functionalized. For example, it can be converted to its corresponding acid chloride, 5,5-dichloro-3,3-dimethyl-pentanoic acid-chloride, by reacting it with thionyl chloride (SOCl₂). prepchem.com
Table 4: Synthesis of 5,5-Dichloro-3,3-dimethylpentanoic acid
| Precursor | Reagent | Product | Yield | Reference |
| 1,1,5,5-Tetrachloro-3,3-dimethyl-pentene | Sulfuric acid (H₂SO₄) | 5,5-Dichloro-3,3-dimethylpentanoic acid | 380 g (from 500 g precursor) | google.com |
Other Functionalized Derivatives and Structurally Related Compounds (e.g., 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone)
Other related structures include 5,5-dichloro-3,3-dimethylpentanoic acid, which can be prepared by the hydrolysis of 1,1,5,5-tetrachloro-3,3-dimethyl-pentene with sulfuric acid. google.com This dichloro derivative serves as a precursor for 3,3-dimethyl-5-oxo-pentanoic acid through reaction with bases like alkali hydroxides or tertiary amines. google.com Furthermore, the this compound moiety is found within more complex synthetic molecules, such as 5-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonyl)isoxazol-3-yl)phenyl)-3,3-dimethylpentanoic acid, highlighting its use as a building block in medicinal chemistry. ontosight.ai
Stereoselective Synthesis and Enantiomeric Resolution
The development of chiral synthesis methodologies is crucial for accessing enantiomerically pure compounds, which is often a requirement for biologically active molecules. While specific chiral syntheses for this compound are not extensively detailed in the provided results, general strategies for related structures offer significant insights. For instance, the synthesis of enantiomers of 3-[2-(6-hydroxynaphthyl)]-2,2-dimethylpentanoic acid has been approached using a one-pot asymmetric method involving a Michael addition followed by methylation. arkat-usa.org This approach utilized chiral auxiliaries like (−)-menthyl and (−)-8-phenylmenthyl to induce stereoselectivity, although the former showed no stereoselectivity and the latter a modest diastereomeric excess (de) of 26%. arkat-usa.org
The use of chiral auxiliaries, such as oxazolidinones derived from α-amino acids, is a well-established strategy in asymmetric synthesis. umanitoba.ca These auxiliaries can be employed in various transformations, including aldol (B89426) reactions and conjugate additions, to achieve high levels of stereocontrol. umanitoba.ca For α,α-disubstituted carboxylic acids, which are structurally analogous to this compound at the α-position if substituted, methods involving chiral sultams have demonstrated high enantioselectivity. arkat-usa.org
Enzymatic resolution offers a powerful and green alternative for separating enantiomers of chiral carboxylic acids and their esters. However, esters of carboxylic acids with sterically demanding α-substitutions, such as α,α-disubstituted carboxylates, present a significant challenge for many hydrolytic enzymes due to steric hindrance around the chiral center. researchgate.netmdpi.com Most lipases are not effective at hydrolyzing esters with α-quaternary or α-tertiary centers. researchgate.netmdpi.com
Despite these challenges, some enzymes have shown utility. Pig liver esterase (PLE) has demonstrated catalytic activity in the hydrolysis of sterically demanding 2,2-diaryl-2-hydroxy carboxylic acid esters, although enantioselectivity can be low and substrate-dependent. mdpi.com For certain substrates, optimization of reaction conditions, such as the addition of co-solvents, can enhance enantioselectivity. mdpi.com Serine carboxypeptidases, including Candida lipolytica ester hydrolase (CLEH), represent another class of enzymes capable of resolving racemic α-tertiary-substituted ester substrates with high enantioselectivity in some cases. nih.gov Lipases from Candida antarctica have also been found to be effective in preparing sterically hindered esters derived from tertiary alcohols, indicating their potential applicability to related resolution processes. google.com
Table 1: Enzymes in the Resolution of Sterically Hindered Carboxylic Acids and Esters
| Enzyme/Enzyme Class | Substrate Type | Observations | Citations |
|---|---|---|---|
| Pig Liver Esterase (PLE) | 2,2-diaryl-2-hydroxy carboxylic acid esters | One of the few enzymes active on these bulky substrates; enantioselectivity is variable. | mdpi.com |
| Serine Carboxypeptidases (e.g., CLEH) | α-tertiary-substituted esters | Can exhibit high activity and enantioselectivity for certain substrates. | nih.gov |
| Candida antarctica Lipase A | Tertiary alcohol esters | Effective for the synthesis of sterically hindered esters. | google.com |
| Burkholderia cepacia Lipase | 3-phenylbutanoic acid esters | Shows high enantioselectivity (E > 50) in traditional aqueous hydrolysis. | mdpi.com |
The asymmetric construction of stereogenic centers is a cornerstone of modern organic synthesis. nih.gov Methodologies for creating vicinal stereogenic centers with precise control over both relative and absolute stereochemistry are of particular interest. thieme-connect.de Dual-catalysis systems, combining a transition metal catalyst with another catalyst (e.g., another transition metal or an organocatalyst), have emerged as a powerful strategy. thieme-connect.de For example, a combination of copper and iridium catalysts has been used in tandem asymmetric conjugate addition and allylic substitution reactions to construct three vicinal stereocenters. thieme-connect.de
Organocatalysis also provides robust methods for establishing stereocenters. For example, chiral amines can catalyze the enantioselective iodination of aldehydes, which can then be converted to cyanohydrins with high diastereoselectivity and enantioselectivity. organic-chemistry.org Furthermore, the construction of non-adjacent stereogenic centers, such as in the 1,3-position, has been achieved through enantioselective addition reactions catalyzed by chiral strong Brønsted bases. nih.gov These advanced methods, while not applied directly to this compound in the provided literature, represent the state-of-the-art in asymmetric synthesis and could be adapted for the stereocontrolled synthesis of its more complex analogues. nih.govorganic-chemistry.org
Methodological Advancements in Carboxylic Acid Reductions Relevant to Synthesis
The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. While powerful reagents like lithium aluminum hydride (LAH) are effective, their lack of functional group tolerance and sensitivity to air and moisture have driven the development of milder and more selective methods. rsc.org
Recent advancements have focused on catalytic hydrosilylation, which offers a more environmentally benign and functional group-tolerant alternative. Earth-abundant metal catalysts, such as those based on manganese and nickel, have gained prominence. acs.orgacs.org For instance, the commercially available manganese complex [MnBr(CO)₅] can catalyze the reduction of a wide range of carboxylic acids to alcohols using phenylsilane (B129415) (PhSiH₃) as the reductant under mild conditions. acs.org This method is scalable and can be performed with low catalyst loading (as low as 0.5 mol %). acs.org
Nickel-catalyzed systems also provide efficient and selective reductions. One approach involves the in situ conversion of the carboxylic acid to an anhydride, which is then reduced using a silane (B1218182) reductant and an air-stable nickel precatalyst. acs.org This method is notable for its selectivity towards the aldehyde without over-reduction to the alcohol. acs.org Another green technology involves the conversion of carboxylic acids to S-2-pyridyl thioesters, which can then be reduced to alcohols using sodium borohydride (B1222165) in an aqueous medium. rsc.org These modern catalytic methods offer significant advantages in terms of safety, selectivity, and environmental impact for synthetic routes involving carboxylic acid reductions. rsc.orgacs.orgresearchgate.net
Table 2: Comparison of Modern Carboxylic Acid Reduction Methods
| Method | Catalyst/Reagent System | Product | Key Advantages | Citations |
|---|---|---|---|---|
| Manganese-catalyzed Hydrosilylation | [MnBr(CO)₅] / PhSiH₃ | Alcohol | Earth-abundant metal, mild conditions, low catalyst loading, scalable. | acs.org |
| Nickel-catalyzed Hydrosilylation | Ni precatalyst / Dimethyl dicarbonate (B1257347) / Silane | Aldehyde | Selective for aldehyde, avoids over-reduction, cost-effective. | acs.org |
| Thioester Reduction | Dipyridyldithiocarbonate / NaBH₄ | Alcohol | Green (aqueous medium), avoids transition metals for reduction step. | rsc.org |
Iii. Reaction Mechanisms and Mechanistic Investigations
Kinetic and Mechanistic Studies of Formation and Transformation Reactions
While specific kinetic and mechanistic studies detailing the formation and transformation of 3,3-dimethylpentanoic acid are not extensively documented in the available literature, insights can be drawn from investigations into structurally similar compounds. A thorough mechanistic investigation into the reaction of a structural analogue, 3-methylpentanoic acid, with Meldrum's acid was conducted using online NMR spectroscopy. This study revealed a complex chemical transformation process. researchgate.net
The investigation provided conclusive spectroscopic evidence for the formation of a previously hypothesized dimer anhydride intermediate, specifically 3-methylpentanoic anhydride, as a productive intermediate in the reaction pathway. Furthermore, the study identified the presence of an acyl chloride intermediate, 3-methylpentanoyl chloride, for the first time in this synthesis. researchgate.net Such mechanistic details for an analogous compound suggest that the reactions involving this compound might also proceed through similar reactive intermediates, such as anhydrides or acyl chlorides, depending on the specific reagents and reaction conditions.
Atmospheric degradation studies on related carbonyl compounds, such as 3,3-dimethylbutanal, also provide kinetic data on transformation reactions. These studies indicate that abstraction of the aldehydic hydrogen is generally more favored than abstraction from C-H bonds on the alkyl chain, a principle that governs the initial steps of many transformation and degradation pathways. copernicus.org
Mechanistic Aspects of Compound Reactivity
The reactivity of this compound in oxidation and reduction reactions is characteristic of a carboxylic acid.
Oxidation: Carboxylic acids are generally resistant to further oxidation under typical conditions because the carboxyl carbon is already in a high oxidation state. Strong oxidizing agents would be required to cleave the carbon-carbon bonds, a process that does not occur selectively.
Reduction: The reduction of carboxylic acids requires strong reducing agents. The general definition of reduction is a reaction that involves the gain of electrons, decreasing the oxidation state of an atom. libretexts.org For carboxylic acids like this compound, reduction typically converts the carboxyl group (-COOH) into a primary alcohol (-CH₂OH). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of hydride ions (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the carboxylic acid. This process ultimately leads to the formation of 3,3-dimethylpentan-1-ol.
The carboxylic acid group of this compound is a primary site for nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. However, the hydroxyl group is a poor leaving group. Therefore, the reaction is typically facilitated by either activating the carboxyl group or performing the reaction under acidic conditions where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.
Common nucleophilic substitution reactions for this compound would include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) to form an ester.
Amide Formation: Reaction with an amine, usually requiring high temperatures or the conversion of the carboxylic acid to a more reactive derivative (like an acyl chloride) first, to form an amide.
Acyl Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid into the more reactive 3,3-dimethylpentanoyl chloride.
The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond.
Enzymatic Reaction Mechanisms Involving this compound and its Analogues
This compound can be formed biologically through the oxidation of its corresponding aldehyde, 3,3-dimethylpentanal (B2968654). This reaction is catalyzed by enzymes from the aldehyde dehydrogenase (ALDH) superfamily. frontiersin.orgnih.gov ALDHs are NAD(P)⁺-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgnih.gov
The catalytic mechanism of ALDH occurs in a series of distinct steps within the enzyme's active site: frontiersin.org
Thiol Activation: A catalytic cysteine residue (e.g., Cys302) in the active site is activated by a nearby glutamate residue (e.g., Glu268), which acts as a general base, increasing the nucleophilicity of the cysteine's thiol group. frontiersin.org
Nucleophilic Attack: The activated thiolate anion performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate (3,3-dimethylpentanal).
Thiohemiacetal Intermediate Formation: This attack results in the formation of a covalent tetrahedral thiohemiacetal intermediate. frontiersin.org
Hydride Transfer: A hydride ion (H⁻) is transferred from the erstwhile carbonyl carbon to the nicotinamide ring of the NAD(P)⁺ cofactor, reducing it to NAD(P)H. This step forms a thioester intermediate. frontiersin.org
Hydrolysis and Product Release: The thioester intermediate is hydrolyzed by a water molecule, releasing the carboxylic acid product (this compound) and regenerating the free enzyme for the next catalytic cycle. frontiersin.org
This enzymatic pathway is a crucial detoxification process in many organisms. nih.gov
Lactate dehydrogenase (LDH) is an oxidoreductase that catalyzes the interconversion of pyruvate and lactate. researchgate.netnih.gov While LDH does not directly act on this compound, certain LDH isozymes are known to be general dehydrogenases for a variety of D-2-hydroxyacids, which are structural analogues of lactate. nih.gov Mammalian lactate dehydrogenase D (LDHD), for example, catalyzes the oxidation of a broad range of D-2-hydroxyacids that possess small to medium-sized hydrophobic groups at the C2 position. nih.gov
The biosynthesis of a hydroxy-acid analogue, such as 2-hydroxy-3,3-dimethylpentanoic acid, could be mediated by an enzyme with LDH-like activity acting on the corresponding α-keto acid (3,3-dimethyl-2-oxopentanoic acid). The mechanism involves the transfer of a hydride from the cofactor NADH to the keto group of the substrate.
Biochemical studies on mouse LDHD (mLDHD) have demonstrated its activity towards various D-2-hydroxyacids, highlighting the enzyme's substrate flexibility. The presence of L-isomers does not appear to inhibit the enzyme's activity towards the D-isomers. nih.gov The kinetic parameters for several analogous substrates have been determined, showcasing the enzyme's efficiency.
| Substrate (D-isomer) | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|
| D-Lactate | 1420 ± 150 | 10.3 ± 0.3 | 7.2 × 103 |
| D-2-Hydroxybutyrate | 395 ± 36 | 10.0 ± 0.3 | 2.5 × 104 |
| D-2-Hydroxyvalerate | 139 ± 14 | 10.4 ± 0.3 | 7.5 × 104 |
| D-2-Hydroxyisovalerate | 105 ± 10 | 6.3 ± 0.2 | 6.0 × 104 |
| D-2-Hydroxyisocaproate | 60 ± 6 | 7.5 ± 0.2 | 1.2 × 105 |
Data adapted from a study on mouse lactate dehydrogenase D (mLDHD), illustrating its activity on various D-2-hydroxyacid substrates analogous to precursors of substituted fatty acids. nih.gov
This demonstrates that enzymes within the LDH family have the mechanistic capability to participate in the biosynthesis of chiral hydroxy-acids that are structurally related to this compound.
Iv. Biological and Biochemical Research Applications
Investigation of Metabolic Pathways
The study of 3,3-dimethylpentanoic acid provides critical insights into various metabolic pathways, particularly those involving fatty acids. Its role as a branched-chain fatty acid allows researchers to explore the intricacies of lipid metabolism and the bioconversion of organic compounds.
As a metabolic intermediate, this compound offers a window into the dynamic processes of fatty acid metabolism. While specific studies detailing its complete metabolic fate are still emerging, its structural similarity to other branched-chain fatty acids suggests its involvement in pathways that differ from the typical beta-oxidation of straight-chain fatty acids. The gem-dimethyl group at the C3 position is expected to influence the enzymatic processes involved in its breakdown and utilization, providing a model to study the metabolic flexibility of cells in handling atypical fatty acid structures.
Branched-chain fatty acids, including this compound, are integral components of cellular membranes and can influence membrane fluidity and signaling pathways. Research in this area investigates how the incorporation of such fatty acids into cellular structures affects various physiological functions. The presence of branched chains can alter the packing of lipid bilayers, which in turn can modulate the activity of membrane-bound proteins and receptors. Understanding the specific roles of this compound can help elucidate the broader contributions of branched-chain fatty acids to cellular health and disease.
One of the significant areas of research involving this compound is its connection to the microbial degradation of terpenes, such as α-pinene. Studies on various bacteria, particularly Pseudomonas species, have revealed complex pathways for the bioconversion of α-pinene into a variety of organic acids.
Research has shown that the degradation of α-pinene can lead to the formation of related dimethylated acids, such as 3,4-dimethylpentanoic acid. researchgate.net This occurs through a series of enzymatic reactions initiated by the cleavage of the α-pinene ring structure. While the direct bioconversion pathway to this compound is a subject of ongoing investigation, the established degradation of α-pinene to similar C7 acids provides a strong basis for its potential formation through microbial action.
The biotransformation of α-pinene by various microorganisms is a key area of interest for producing valuable aroma compounds and understanding the metabolic diversity of these organisms. researchgate.net
Table 1: Key Intermediates in the Postulated Bioconversion of α-Pinene
| Intermediate Compound | Role in Pathway |
| α-Pinene | Starting terpene substrate |
| Isonovalal | Aldehyde intermediate |
| Novalic Acid | Carboxylic acid intermediate |
| 3,4-Dimethylpentanoic acid | Related degradation product researchgate.net |
This table is based on data from studies on α-pinene degradation by Pseudomonas species.
Enzyme Interaction Studies
The unique structure of this compound makes it a valuable tool for studying the specificity and mechanisms of enzymes involved in fatty acid metabolism.
Investigating which enzymes can recognize and process this compound helps to define the boundaries of their substrate specificity. Lipases and acyl-CoA synthetases are key enzyme classes of interest. While many lipases show broad substrate specificity, their efficiency can be significantly influenced by the structure of the fatty acid, including chain length and branching. researchgate.netpibb.ac.cn
Studies on the substrate specificities of various lipases have shown that some exhibit a preference for short to medium-chain fatty acids, while others can accommodate branched structures. researchgate.net Determining the kinetic parameters of enzymes with this compound as a substrate can provide quantitative data on how the gem-dimethyl group affects binding and catalysis.
Table 2: General Substrate Preferences of Lipases
| Lipase Source | General Preference |
| Candida rugosa | Medium to long-chain fatty acids |
| Aspergillus niger | Short to medium-chain fatty acids |
| Rhizomucor miehei | Positional specificity for sn-1,3 |
This table provides a general overview and specific activity towards this compound requires further investigation.
Derivatives of this compound can be synthesized to serve as probes or inhibitors to elucidate enzyme mechanisms. By modifying the carboxylic acid group or other parts of the molecule, researchers can create compounds that bind to an enzyme's active site without being fully processed, allowing for the study of the enzyme-substrate complex.
For example, fluorinated or radiolabeled derivatives can be used in enzyme assays to track the binding and conversion of the substrate. mdpi.com Furthermore, the synthesis of derivatives that act as irreversible inhibitors can help identify key amino acid residues in the active site involved in catalysis. nih.gov These approaches are crucial for understanding the fundamental mechanisms of enzyme action and for the rational design of specific enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
Structure-activity relationship (SAR) is a critical concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from research on analogous short-chain fatty acids and substituted pentanoic acid derivatives.
The core structure of a pentanoic acid can be modified at various positions to probe the binding requirements of an enzyme's active site. For this compound, the key features include the carboxylic acid head, the five-carbon chain length, and the gem-dimethyl group at the C3 position.
The Carboxylic Acid Group: This functional group is often essential for activity, as it can form ionic bonds, hydrogen bonds, or other electrostatic interactions with amino acid residues (like arginine, lysine, or histidine) in an enzyme's active site. researchgate.net Modification of this group, for instance by converting it to an ester or amide, typically leads to a significant loss of inhibitory activity, underscoring its importance as a primary binding motif. researchgate.net
The Alkyl Chain: The length and branching of the alkyl chain influence the compound's lipophilicity, which affects its ability to access and fit within hydrophobic pockets of the enzyme. The five-carbon backbone of this compound provides a specific spatial arrangement.
The Gem-Dimethyl Group: The dimethyl substitution at the C3 position is a key structural feature. This group introduces steric bulk, which can either enhance binding by promoting favorable van der Waals interactions within a suitably shaped pocket or decrease binding if it clashes with the enzyme's surface. Furthermore, the gem-dimethyl group restricts the conformational flexibility of the carbon chain, which can be entropically favorable for binding by locking the molecule into a more bioactive conformation.
In broader studies of substituted pentanoic acids as enzyme inhibitors, it has been shown that the nature and position of substituents are crucial for potency and selectivity. nih.gov For example, in the development of inhibitors for enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), complex side chains are often attached to the main acid scaffold to achieve high-affinity binding. nih.govnih.gov Although this compound itself is a simple molecule, it can serve as a foundational structure or a reference compound in SAR studies to understand the baseline interactions and the impact of added functional groups.
Utility as Biochemical Research Tools
Markers for Metabolic Pathway Analysis
Metabolic pathway analysis is a technique used to identify and quantify the intricate network of biochemical reactions in a biological system. mdpi.com Metabolites can serve as biomarkers to understand the physiological state of an organism and to diagnose diseases. nih.gov While some short-chain and branched-chain fatty acids are known to be important intermediates or end-products in various metabolic pathways, specific studies identifying this compound as a routine marker are not prominent in the literature.
However, related compounds, such as 3-methyl-2-oxopentanoic acid and 3-methylglutaconic acid, are recognized markers in the study of certain metabolic disorders, particularly those involving branched-chain amino acid catabolism. nih.gov The presence of unusual branched-chain acids like this compound in biological fluids could potentially indicate a bottleneck in a metabolic pathway or the activity of gut microbiota. Pathway analysis tools rely on extensive databases of known metabolites and their connections; the absence of this compound from these databases may limit its current utility as a recognized marker. plos.org Further untargeted metabolomics studies could potentially reveal correlations between the presence of this compound and specific metabolic states or diseases.
Model Compounds for Aldehyde Metabolism Research
The metabolism of aldehydes is a critical detoxification process in most living organisms. Aldehydes are reactive electrophiles that can cause cellular damage if they accumulate. The primary enzymes responsible for their detoxification are aldehyde dehydrogenases (ALDHs), which catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids. nih.govnih.gov
The theoretical metabolic precursor to this compound is 3,3-dimethylpentanal (B2968654). This aldehyde, if formed, would be a substrate for the ALDH enzyme superfamily. The general mechanism involves the nucleophilic attack of a cysteine residue in the ALDH active site on the aldehyde's carbonyl carbon, followed by a hydride transfer to the NAD(P)+ cofactor and subsequent hydrolysis of the resulting thioester intermediate to release the carboxylic acid. nih.gov
Therefore, 3,3-dimethylpentanal could serve as a model substrate in research focused on ALDH activity. Studying its rate of oxidation to this compound could provide insights into the substrate specificity of different ALDH isozymes. The steric hindrance caused by the gem-dimethyl group at the C3 position might influence the rate of enzymatic conversion, making it a useful probe for understanding how the topology of the enzyme's active site accommodates bulky substrates.
Exploration of Biological Activities of Structurally Related Compounds
While this compound itself is not widely studied for its pharmacological effects, numerous structurally related compounds, particularly substituted pentanoic acid derivatives, have been investigated for a range of biological activities. This exploration provides a basis for understanding the potential of the pentanoic acid scaffold in drug discovery.
Antimicrobial Properties:
Derivatives of pentanoic acid have shown promise as antimicrobial agents. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
| Compound Class | Target Organisms | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Substituted Thiazolidinyl-Pentanoic Acids | Gram-positive bacteria (e.g., MRSA, QRSA) | 2-8 µg/mL | nih.gov |
| N-Substituted-β-amino Acid Derivatives | Staphylococcus aureus, Mycobacterium luteum | 15.6-500 µg/mL | mdpi.com |
| General Pentanoic Acid Derivatives | Various bacteria and fungi | Activity reported, specific MICs vary | wjbphs.com |
Anti-inflammatory Properties:
Carboxylic acids are a well-known feature of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The anti-inflammatory potential of various short-chain fatty acids and their derivatives has been recognized. mdpi.com These compounds can modulate inflammatory pathways, though the mechanisms are diverse. Substituted quinoline (B57606) carboxylic acids, for example, have been shown to suppress inflammation and joint destruction in animal models of arthritis, acting through mechanisms distinct from traditional NSAIDs by down-regulating T-cell function. nih.gov While direct studies on this compound are lacking, the general class of branched-chain carboxylic acids continues to be an area of interest for developing new anti-inflammatory agents. mdpi.com
Anticancer Properties:
Perhaps the most extensive research into the biological activities of pentanoic acid derivatives has been in the field of oncology. Numerous studies have synthesized and evaluated substituted pentanoic acids as potential anticancer agents. tandfonline.comresearchgate.net A common strategy involves designing these molecules to act as dual inhibitors of enzymes that play key roles in cancer progression, such as matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). nih.govnih.gov Inhibition of these enzymes can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
| Compound Series | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Phenyl/naphthylacetyl pentanoic acid derivatives | Jurkat E6.1 (Leukemia) | Dual MMP-2 and HDAC8 inhibition | Compounds C6 and C27 showed good cytotoxicity. | nih.govtandfonline.comresearchgate.net |
| Substituted pentanoic acids | Jurkat-E6.1 (Leukemia) | Induction of apoptosis, cell cycle arrest | Compounds 18 and 31 effectively induced apoptosis and reduced MMP-2/HDAC8 expression. | nih.gov |
These studies highlight that the simple pentanoic acid backbone, when appropriately functionalized with larger aromatic or heterocyclic moieties, can be developed into potent and specific anticancer agents. The core structure provides the carboxylic acid "warhead" for enzyme interaction, while the substituents determine the binding affinity and selectivity for the target protein.
V. Computational and Theoretical Studies
Molecular Conformation Analysis and Dynamics
The three-dimensional structure and flexibility of 3,3-dimethylpentanoic acid are critical to its physical and chemical properties. The molecule possesses several rotatable single bonds, leading to a variety of possible conformations. Key dihedral angles that define its shape include the rotation around the C2-C3 and C3-C4 bonds, as well as the O=C–O–H dihedral angle of the carboxyl group.
Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the conformational landscape of carboxylic acids. nih.govacs.orgaip.org These simulations can identify low-energy conformers and the energy barriers between them. For this compound, steric hindrance from the two methyl groups on the C3 carbon significantly influences the preferred conformations of the pentyl chain.
Furthermore, the carboxyl group itself can exist in two primary planar conformations: syn and anti. nih.gov The syn conformation, where the hydroxyl hydrogen is oriented in the same direction as the carbonyl oxygen, is generally more stable for simple carboxylic acids. nih.gov MD simulations in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water) can reveal how intermolecular interactions affect the conformational equilibrium and the dynamic behavior of the molecule over time. aip.orgacs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound. These methods are instrumental in predicting a wide range of molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govuow.edu.augaussian.com
While experimental NMR data for this compound is available, theoretical calculations can confirm assignments and provide a deeper understanding of how the electronic environment of each nucleus is shaped by the molecular structure. DFT methods have been shown to predict chemical shifts with high accuracy when appropriate functionals and basis sets are used. mdpi.comresearchgate.netacs.org Below is a table of hypothetical predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs, as specific computational studies are not available.
| Carbon Atom | Predicted Chemical Shift (ppm) | Structural Environment |
|---|---|---|
| C1 (COOH) | ~180 | Carboxylic Acid Carbonyl |
| C2 (CH₂) | ~45 | Methylene alpha to Carbonyl |
| C3 (C(CH₃)₂) | ~35 | Quaternary Carbon |
| C4 (CH₂) | ~38 | Methylene beta to Quaternary Center |
| C5 (CH₃) | ~9 | Terminal Methyl |
| C3-CH₃ | ~26 | Geminal Methyls |
Intramolecular interactions can significantly influence the conformation and reactivity of a molecule. In this compound, the primary intramolecular interaction of interest is the potential for hydrogen bonding within the carboxyl group, which stabilizes the planar syn conformation. acs.org While less common, interactions between the carboxylic acid proton and other parts of the molecule could be explored in different conformers.
Computational studies on other carboxylic acids have shown that the strength of intramolecular hydrogen bonds can be quantified by analyzing geometric parameters (bond lengths and angles) and vibrational frequencies. nih.govosti.govrsc.orgresearchgate.net Methods like DFT can calculate the energy difference between conformers with and without such interactions, providing a measure of the bond's stabilizing effect. nih.gov
A potential energy surface (PES) is a conceptual and mathematical map of a molecule's energy as a function of its geometry. youtube.com By calculating the energy at various points along a reaction coordinate, computational chemists can map out the most favorable pathway for a chemical reaction, identify transition states (the energy maxima along the pathway), and determine activation energies. researchgate.netyoutube.com
For this compound, a PES could be constructed to study reactions such as its deprotonation, esterification, or cycloaddition with other molecules like SO₃. rsc.org These studies would reveal the detailed mechanism of the reaction, including the geometry of the transition state, which is crucial for understanding reaction kinetics and selectivity. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. rsc.orgchimia.ch QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. researchgate.netchemrxiv.org
For this compound, QTAIM could be used to:
Characterize the covalency of the C-C, C-H, C-O, and O-H bonds.
Analyze the properties of the intramolecular hydrogen bond within the carboxyl group. acs.org
Detect weaker non-covalent interactions, such as C-H···O contacts, that might contribute to the stability of certain conformations. rsc.org
In Silico Approaches for Synthetic Method Optimization and Discovery
For a relatively simple molecule like this compound, retrosynthesis software could suggest several viable synthetic pathways. youtube.comwikipedia.orgsynthiaonline.com These programs use algorithms, often powered by machine learning, to identify precursor molecules that are commercially available or easily synthesized. synthiaonline.com The software can rank proposed routes based on criteria such as reaction yield, cost of starting materials, and step count. protheragen.ai This computational approach can accelerate the discovery of novel and efficient synthetic methods, reducing the need for extensive trial-and-error experimentation in the lab. chimia.chucla.edu
Vi. Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for probing the molecular structure of 3,3-Dimethylpentanoic acid, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, five distinct proton signals are predicted. The integration of these signals corresponds to the number of protons in each unique environment. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity data, which can be interpreted using the n+1 rule.
Conformational analysis of flexible molecules like this compound can also be investigated using NMR. cymitquimica.com By measuring coupling constants in various solvents and at different temperatures, researchers can determine the populations of different rotational isomers (conformers). cymitquimica.com While specific conformational studies on this compound are not widely published, the methodology is a standard approach for similar small organic molecules. cymitquimica.com
Predicted ¹H NMR Spectral Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH (1) | 10.0 - 12.0 | Singlet (broad) | 1H |
| -CH₂- (2) | 2.1 - 2.3 | Singlet | 2H |
| gem-di(-CH₃)₂ (3) | 0.9 - 1.1 | Singlet | 6H |
| -CH₂- (4) | 1.2 - 1.4 | Quartet | 2H |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, six unique carbon signals are expected, including the characteristic downfield signal for the carbonyl carbon of the carboxylic acid group.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (1) | 175 - 185 |
| -CH₂- (2) | 45 - 55 |
| C(CH₃)₂ (3) | 30 - 40 |
| gem-di(-CH₃)₂ (3) | 25 - 35 |
| -CH₂- (4) | 30 - 40 |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying specific compounds in a mixture.
In MS, a molecule is ionized, and the resulting molecular ion (M+) and any fragment ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak for this compound (C₇H₁₄O₂) would appear at an m/z corresponding to its molecular weight (approximately 130.18 g/mol ). nih.gov
The fragmentation pattern is highly characteristic and provides structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). biosynth.com Another characteristic fragmentation for aliphatic acids is the McLafferty rearrangement, which can lead to a prominent peak. The fragmentation of the alkyl chain also occurs, typically involving the loss of alkyl radicals.
LC-MS/MS is a particularly sensitive and selective method for quantification. illinois.edu In this technique, the molecular ion is selected and fragmented, and a specific fragment ion is monitored for quantification, which enhances the signal-to-noise ratio and provides high specificity. illinois.edu
Predicted Key Mass Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 130 | [M]⁺ | Molecular Ion |
| 113 | [M-OH]⁺ | Loss of hydroxyl radical |
| 101 | [M-C₂H₅]⁺ | Loss of ethyl radical (α-cleavage) |
| 85 | [M-COOH]⁺ | Loss of carboxyl radical |
| 73 | [C₄H₉O]⁺ | Cleavage at C2-C3 bond |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad absorption band is expected in the high-frequency region due to the O-H stretching vibration, with its breadth resulting from strong intermolecular hydrogen bonding. carlroth.com A sharp, strong absorption corresponding to the C=O (carbonyl) stretch is also a key diagnostic peak. wisc.educompoundchem.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Carbonyl C=O | Stretch | 1700 - 1730 | Strong, Sharp |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. odu.edu The technique involves directing an X-ray beam at a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. odu.edu
Currently, there are no publicly available reports of the single-crystal X-ray structure of this compound. This is not uncommon for a relatively small, saturated carboxylic acid. Such compounds are often liquids or low-melting solids at room temperature, and their conformational flexibility can make the process of growing a high-quality single crystal suitable for X-ray diffraction analysis challenging.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from other components in a mixture and for assessing its purity.
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds. As a branched-chain fatty acid, this compound is amenable to GC analysis, often after a derivatization step to increase its volatility and improve peak shape. A common derivatization method involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl ester.
In a typical GC analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase and a stationary phase coated on the inside of the column. Compounds are then detected as they elute from the column, often by a flame ionization detector (FID) or a mass spectrometer (MS).
GC is widely used in volatile compound profiling, for instance, in the analysis of flavors, fragrances, or metabolic products where short- and medium-chain fatty acids may be present. The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification under a specific set of analytical conditions.
Typical GC-MS Conditions for Fatty Acid Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Fused silica capillary (e.g., HP-5MS, DB-5) |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature ramp (e.g., 50 °C initial, ramp to 280 °C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Liquid Chromatography (LC) for Separation and Quantification
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely adopted technique for the quantification of short- and medium-chain fatty acids, including this compound, in complex biological samples such as plasma, serum, and urine. nih.govresearchgate.net The inherent properties of small carboxylic acids—high polarity and low molecular weight—can lead to poor retention on standard reversed-phase chromatographic columns and inefficient ionization in the mass spectrometer. nih.govnih.gov
To overcome these challenges, a common strategy involves chemical derivatization. nih.gov The carboxylic acid group of this compound can be reacted with a derivatizing agent, such as 3-Nitrophenylhydrazine (3-NPH) or aniline, to form a less polar derivative with enhanced chromatographic retention and superior ionization efficiency. nih.govplos.orgnih.gov This process significantly improves the sensitivity and specificity of the assay.
The LC-MS/MS analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the derivatized analyte. mdpi.com Method validation is performed according to regulatory guidelines to ensure reliability, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects. mdpi.com
Below is a representative table of validation parameters for an LC-MS/MS method for quantifying a short-chain fatty acid in human plasma, illustrating the performance metrics typically achieved.
| Validation Parameter | Exemplary Performance Metric |
|---|---|
| Linearity Range | 0.1 ng/mL - 10 µg/mL mdpi.com |
| Correlation Coefficient (r²) | ≥ 0.99 mdpi.com |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL - 0.16 µg/mL plos.org |
| Accuracy (%RE) | Within ±10% plos.org |
| Precision (%RSD) | < 10% plos.org |
| Recovery | > 90% mdpi.com |
| Matrix Effect | Minimal ion suppression/enhancement observed mdpi.com |
Chiral Chromatography for Enantiomeric Purity Analysis
Scientific literature and chemical databases confirm that this compound is an achiral molecule. chemspider.comnih.gov Its structure contains a quaternary carbon at the third position, but this carbon is bonded to two identical methyl groups and two different alkyl groups (an ethyl group and a carboxymethyl group), failing to meet the requirement for a chiral center, which must be bonded to four different groups. Consequently, this compound does not exist as enantiomers, and analysis of enantiomeric purity is not applicable.
However, the methodology of chiral chromatography is essential for structurally similar branched-chain fatty acids that are chiral, such as 2,3-dimethylpentanoic acid or anteiso fatty acids. tandfonline.com Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers. csfarmacie.cz This separation can be achieved through several approaches:
Indirect Method : The enantiomers of the carboxylic acid are first reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. libretexts.orgchiralpedia.com
Direct Method : The racemic mixture is directly injected onto a Chiral Stationary Phase (CSP). chiralpedia.com CSPs are made by immobilizing a chiral selector (e.g., derivatized polysaccharides like cellulose (B213188) or amylose, cyclodextrins, or Pirkle-type phases) onto a solid support like silica gel. csfarmacie.czresearchgate.net Enantiomeric separation occurs because one enantiomer interacts more strongly with the CSP than the other, leading to different retention times. csfarmacie.cz
The choice of CSP and mobile phase is critical for achieving successful separation. For carboxylic acids, mobile phases often consist of a nonpolar solvent (like hexane) mixed with an alcohol (like 2-propanol) and a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape. researchgate.net
The following table provides an example of chromatographic conditions used for the chiral separation of a branched-chain fatty acid analogue.
| Parameter | Exemplary Condition for a Chiral Analogue |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD-H) researchgate.net |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Resolution (Rs) | > 1.5 (baseline separation) |
Volatilome Analysis and Molecular Networking Approaches
Volatilome Analysis
This compound, as a C7 carboxylic acid, is classified as a volatile fatty acid (VFA). masonaco.orgtandfonline.com VFAs are key metabolites in many biological processes, and their presence can indicate microbial activity. masonaco.org The analysis of the complete set of volatile organic compounds (VOCs) emitted by a biological system is known as volatilome analysis. The primary technique for this is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step to isolate and concentrate the volatile analytes. creative-proteomics.comnih.gov
Commonly used extraction techniques for VFAs from aqueous samples include static headspace analysis, where the vapor above the sample is injected into the GC, or liquid-liquid extraction using a solvent like methyl-tert-butyl ether (MTBE). masonaco.orgnih.gov Acidification of the sample is typically required to convert the carboxylate salts into their more volatile protonated acid forms. masonaco.org The GC separates the various volatile compounds, which are then identified and quantified by the MS detector. nih.gov
Molecular Networking
Molecular networking is a modern bioinformatic approach used to visualize and annotate untargeted tandem mass spectrometry (MS/MS) data, typically from LC-MS/MS experiments. nih.govmdpi.com In the context of this compound, this technique can be applied to untargeted metabolomics studies to identify the compound and discover structurally related metabolites within a complex sample. frontiersin.org
The process involves acquiring MS/MS fragmentation data for all detectable ions in a sample. A computational algorithm then compares the similarity of all fragmentation spectra to each other. Spectra that are highly similar (indicating structurally related molecules) are connected in a network, forming clusters or "molecular families." mdpi.com By matching spectra to spectral libraries (like the Global Natural Products Social Molecular Networking or GNPS platform) or by interpreting the fragmentation patterns, known compounds can be identified. mdpi.com This annotation can then be propagated to other unknown but connected nodes within the same cluster, facilitating the discovery of novel analogues of this compound or other branched-chain fatty acids. semanticscholar.org
This approach provides a global view of the chemical space of related compounds, placing this compound within a broader metabolic context. nih.gov
The table below conceptualizes the data organization within a molecular networking analysis.
| Cluster ID | Node ID (Precursor m/z) | Retention Time (min) | Library ID Match | Putative Annotation |
|---|---|---|---|---|
| 101 | 131.1066 [M+H]⁺ | 8.5 | Match | This compound |
| 101 | 145.1223 [M+H]⁺ | 9.2 | No Match | C8 Branched Fatty Acid Analogue |
| 101 | 159.1379 [M+H]⁺ | 10.1 | No Match | C9 Branched Fatty Acid Analogue |
| 102 | 117.0909 [M+H]⁺ | 7.3 | Match | Valeric Acid |
Vii. Broader Academic and Research Impact
Role as Crucial Building Blocks in Complex Organic Molecule Synthesis
3,3-Dimethylpentanoic acid is recognized within the scientific community as a valuable organic building block, a foundational component used in the construction of more complex molecules. biosynth.com Its unique structural feature, a quaternary carbon atom at the C3 position (a carbon atom bonded to four other carbon atoms), imparts specific steric and electronic properties that chemists can leverage during multi-step syntheses.
A historically significant example of its application is in the total synthesis of camphor (B46023). In a landmark achievement in 1904, chemist Gustav Komppa synthesized camphoric acid using diethyl oxalate (B1200264) and this compound. ijrar.org This synthesis was pivotal not only for producing camphor but also because the known structures of the precursors, including this compound, allowed chemists to deduce the intricate ring structure of camphor itself. ijrar.org
More recent research continues to demonstrate its utility. In an improved total synthesis of (±)-rutamarin, a complex natural coumarin, researchers utilized the methyl ester of this compound. clockss.org The ester was employed in a key condensation reaction with a substituted benzaldehyde (B42025) derivative to build a significant portion of the target molecule's carbon skeleton. clockss.org This highlights the compound's role in assembling complex heterocyclic frameworks.
Furthermore, derivatives of this compound are used to modify other complex molecules, thereby creating novel compounds with potentially new functions. For instance, its acid chloride derivative, 3,3-dimethylpentanoyl chloride, has been used in the synthesis of novel betulin (B1666924) derivatives, modifying the complex triterpenoid (B12794562) structure of betulinic acid. patsnap.com The incorporation of the 3,3-dimethylpentanoyl group can alter the parent molecule's properties for research in materials science or pharmacology.
Reference Compound Applications in Analytical Chemistry Research
In analytical chemistry, compounds with well-characterized properties are often used as reference standards for the calibration of instruments and the quantification of other substances. While this compound and its derivatives are subjects of analytical investigation, their specific application as a widely used reference compound is not extensively documented in current research literature.
The compound and its amino-acid derivatives, such as 2-amino-3,3-dimethylpentanoic acid, have been identified and analyzed in extraterrestrial samples like the Murchison meteorite. acs.orgsci-hub.se These investigations, which employ sophisticated techniques like gas chromatography-mass spectrometry (GC-MS), focus on detecting and quantifying these molecules to understand prebiotic chemistry, rather than using them as a standard for other analyses. acs.orgsci-hub.se Chemical suppliers provide analytical data (e.g., NMR, HPLC, LC-MS) for this compound, which confirms its purity and structure for research purposes, a standard practice for any research-grade chemical. nih.gov However, this is distinct from its role as a certified reference material or pharmaceutical standard used to calibrate analytical methods for other target analytes. sigmaaldrich.com
Contribution to the Development of Specialty Chemicals in Research and Development
This compound serves as a precursor in the research and development of a variety of specialty chemicals, which are products valued for their performance or function rather than their composition. biosynth.com Its applications span pharmaceuticals, agrochemicals, and materials science. biosynth.comgoogle.com
A significant industrial application is in the production of pesticides. The derivative, 3,3-Dimethylpentanoyl chloride (DMPC), is a key reactant in the manufacturing process of Spiromesifen, a modern insecticide and acaricide. environmentclearance.nic.inenvironmentclearance.nic.in In this process, DMPC is reacted with another complex intermediate (3-Mesityl-2-oxo-1-oxaspiro sdu.dksdu.dknon-3-ene) to form the final active ingredient. environmentclearance.nic.inenvironmentclearance.nic.in
In the field of materials science, derivatives of this compound are used to create specialized polymers. A European patent describes the use of 3,3-dimethylpentanoyl chloride in the synthesis of novel cellulose (B213188) derivatives. epo.org These modified cellulose compounds are developed for use in resin compositions and molded articles, such as housings for electronic equipment, indicating a role in creating advanced materials with specific physical properties. epo.org
The compound is also a building block in the development of potential new pharmaceuticals. Research has shown that metal complexes synthesized with this compound can exhibit anticancer activities. sdu.dk Specifically, copper(II) complexes incorporating the 3,3-dimethylpentanoate ligand have been synthesized and structurally characterized, with studies indicating their potential as therapeutic agents. sdu.dk This line of research places this compound within the early-stage R&D pipeline for specialty oncology drugs.
Viii. Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on the development of environmentally benign and economically viable processes. For 3,3-dimethylpentanoic acid, emerging research is expected to move beyond traditional synthetic routes towards more sustainable alternatives.
Key areas of development include:
Catalytic Innovations: The use of novel catalytic systems is a cornerstone of modern organic synthesis. Research into the use of earth-abundant metal catalysts and organocatalysts for the synthesis of branched carboxylic acids is an active area. For instance, methods involving the hydrocarboxylation of corresponding alcohols or alkenes using CO2 as a C1 building block are being explored for various carboxylic acids, presenting a greener alternative to traditional methods. rsc.orgresearchgate.net The application of such technologies to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency under mild reaction conditions. The development of enzymatic or whole-cell biocatalytic systems for the synthesis of chiral carboxylic acids is a rapidly growing field. Future research could focus on identifying or engineering enzymes capable of producing specific enantiomers of this compound, offering a highly sustainable and stereoselective synthetic route.
Renewable Feedstocks: A major goal of sustainable chemistry is the utilization of renewable resources. Methodologies for the synthesis of medium-chain carboxylic acids from cellulose-derived platform chemicals are being investigated. rsc.org Adapting such strategies for the production of this compound from biomass would represent a significant leap towards a circular chemical economy.
Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of this compound could lead to more controlled and reproducible manufacturing processes.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Research Focus for this compound |
| Green Catalysis | Reduced waste, use of non-toxic reagents, lower energy consumption. mdpi.com | Development of specific catalysts for the direct carboxylation of 3,3-dimethylpentane (B146829) precursors. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Screening for and engineering of enzymes for the enantioselective synthesis of (R)- and (S)-3,3-dimethylpentanoic acid. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of biomass. rsc.org | Exploring synthetic pathways from bio-based platform molecules to the C7 carbon skeleton of this compound. |
| Flow Chemistry | Improved reaction control, enhanced safety, ease of scalability. | Optimization of reaction parameters in a continuous flow system for the efficient synthesis of this compound. |
Deeper Elucidation of Stereochemical Influences on Biological Activity
As this compound is a chiral molecule, its enantiomers are expected to exhibit different biological activities. unimi.it The spatial arrangement of atoms in the (R)- and (S)-enantiomers can lead to distinct interactions with chiral biological targets such as enzymes and receptors. A deeper understanding of these stereochemical influences is crucial for the development of targeted therapeutics.
Future research in this area will likely involve:
Stereoselective Synthesis and Separation: The development of robust methods for the stereoselective synthesis of each enantiomer of this compound is a primary objective. nih.gov Additionally, advanced chiral separation techniques, such as preparative chiral chromatography and membrane-based enantiomeric resolution, will be essential for obtaining enantiomerically pure samples for biological evaluation. jiangnan.edu.cntcichemicals.commdpi.com
Enantiomer-Specific Biological Screening: Once isolated, the individual enantiomers of this compound and its derivatives should be screened for a wide range of biological activities. This will help to identify which enantiomer is responsible for a particular effect and to what extent. The biological activities of various chiral compounds, such as monoterpenes and tetramic acids, have been shown to be highly dependent on their stereochemistry. mdpi.commdpi.com
Mechanistic Studies: Investigating the molecular mechanisms by which each enantiomer exerts its biological effects is a critical next step. This could involve studies on enzyme inhibition kinetics, receptor binding affinities, and effects on cellular signaling pathways. For many chiral drugs, only one enantiomer is therapeutically active, while the other may be inactive or even contribute to undesirable side effects. nih.gov
The following table outlines the key research steps in elucidating stereochemical influences:
| Research Step | Description | Importance for this compound |
| Enantiomer Production | Development of methods for both the asymmetric synthesis and the chiral separation of (R)- and (S)-3,3-dimethylpentanoic acid. | To obtain pure samples of each enantiomer for individual testing. |
| Biological Profiling | Systematic screening of the purified enantiomers in a variety of biological assays. | To determine if the biological activity is stereospecific and to identify the more active enantiomer. |
| Mechanism of Action Studies | In-depth investigation of how each enantiomer interacts with its biological target at the molecular level. | To understand the structural basis for the observed differences in biological activity. |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can provide valuable insights into its structure-activity relationships (SAR) and guide the rational design of novel derivatives with enhanced properties.
Future computational research directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org By developing QSAR models for derivatives of this compound, it will be possible to predict the activity of new, unsynthesized molecules and to identify the key structural features that contribute to their biological effects. nih.govresearchgate.net
Molecular Docking Simulations: Molecular docking predicts the preferred orientation of a molecule when bound to a biological target. herbmedpharmacol.com If a specific protein target for this compound is identified, docking studies can be used to visualize the binding interactions and to design derivatives with improved affinity and selectivity. researchgate.netnih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This approach can be used to design novel molecules that mimic the key interactions of this compound with its biological target.
Predictive Toxicology and ADMET Modeling: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. Applying these models to virtual libraries of this compound derivatives can help to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and experimental testing.
A summary of computational approaches is provided in the table below:
| Computational Technique | Application for this compound | Expected Outcome |
| QSAR | Correlate structural descriptors of derivatives with their biological activities. nih.gov | Predictive models to guide the design of more potent compounds. |
| Molecular Docking | Simulate the binding of derivatives to a specific biological target. | Identification of key binding interactions and design of derivatives with enhanced affinity. |
| Pharmacophore Modeling | Identify the essential 3D features required for biological activity. | Design of novel scaffolds with similar biological activity. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Prioritization of derivatives with drug-like properties for further development. |
High-Throughput Screening and Analytical Techniques for Metabolomic Studies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. bmglabtech.com In parallel, advancements in analytical techniques are enabling more comprehensive metabolomic studies, which involve the systematic identification and quantification of small molecules in biological systems.
Future research in these areas will be instrumental in:
Identifying Biological Targets and Pathways: HTS can be employed to screen libraries of this compound derivatives against a wide range of biological targets, such as enzymes and receptors, to identify novel biological activities. enamine.net This can provide starting points for new therapeutic applications.
Developing Novel Assays: The development of specific and sensitive HTS assays for biological targets modulated by this compound will be crucial for efficient lead discovery and optimization. lsu.edu
Metabolomic Profiling: As a branched-chain fatty acid, this compound may play a role in various metabolic pathways. nih.gov Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, can be used to conduct metabolomic profiling studies to understand how this compound affects cellular metabolism. nih.govahajournals.org
Biomarker Discovery: Metabolomic studies may also lead to the identification of this compound or its metabolites as biomarkers for certain physiological or pathological states.
Advanced Analytical Methods: The development of highly sensitive and selective analytical methods is essential for the detection and quantification of this compound in complex biological samples. mdpi.comnih.govcdc.govcdc.gov This includes techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
The interplay between HTS and metabolomics is highlighted in the following table:
| Research Area | Key Techniques | Potential Application to this compound |
| High-Throughput Screening | Automated liquid handling, fluorescence, luminescence, and absorbance-based assays. nih.gov | Rapidly screen for biological activities of this compound derivatives. |
| Metabolomics | LC-MS, GC-MS, NMR. | Profile the metabolic changes induced by this compound in biological systems. |
| Analytical Method Development | Method validation, sample preparation, derivatization. | Establish robust and sensitive methods for the quantification of this compound in biological matrices. |
Interdisciplinary Approaches Integrating Chemical and Biological Research Paradigms
The complexity of modern scientific challenges necessitates a move towards more integrated and interdisciplinary research. The future study of this compound will benefit greatly from collaborations between chemists, biologists, pharmacologists, and computational scientists.
Key aspects of this interdisciplinary approach include:
Chemical Biology: This field utilizes chemical tools to study and manipulate biological systems. Synthetic chemists can design and create novel derivatives and probes based on the this compound scaffold, which can then be used by biologists to investigate specific cellular processes.
Systems Biology: By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, systems biology aims to understand the complex interactions within biological systems. Integrating data on the effects of this compound into systems biology models could reveal its broader impact on cellular networks.
Translational Research: A strong collaboration between basic scientists and clinicians is essential to translate fundamental discoveries into new therapeutic applications. If promising biological activities of this compound are identified, a translational research program would be necessary to guide its development through preclinical and clinical studies.
The synergy of an interdisciplinary approach is outlined below:
| Discipline | Contribution to this compound Research |
| Synthetic Chemistry | Design and synthesis of novel derivatives and chemical probes. |
| Molecular and Cell Biology | Elucidation of the biological mechanisms of action. |
| Pharmacology | Evaluation of the therapeutic potential and pharmacokinetic properties. |
| Computational Science | In silico modeling to guide experimental design and data interpretation. |
| Clinical Research | Translation of basic science discoveries into clinical applications. |
By embracing these emerging research directions and fostering interdisciplinary collaborations, the scientific community can look forward to a future where the full scientific and therapeutic potential of this compound is realized.
Q & A
Q. What are the established synthetic routes for 3,3-dimethylpentanoic acid, and how do their yields compare?
The synthesis of this compound can be achieved via multiple pathways. One method involves the acid-catalyzed addition of formic acid to 3,3-dimethyl-1-butene, yielding ~80% product . Alternative routes, such as using oxalic acid instead of formic acid, show slightly lower yields (~76%) . For stereochemical variants (e.g., enantiopure forms), hydrolysis of intermediates like anti-N-(2,3-dimethylpentanoyl)-trimethylacetamide (92% ee) with sulfuric acid and sodium nitrite achieves enantiomeric resolution, with optical rotation data confirming stereochemical integrity .
Q. What physical and spectroscopic data are available for this compound?
Key physical properties include molecular weight (130.19 g/mol) and boiling point (136°C at 2 mmHg) . NMR spectral data (¹H and ¹³C) for derivatives like ethyl 2,3,4,4-tetramethylpentanoate are well-documented: δ 0.88–1.35 ppm (alkyl protons), 2.75 ppm (α-proton), and 176.6 ppm (carbonyl carbon) . IR and mass spectrometry data for related compounds (e.g., Gemfibrozil derivatives) are also available .
Q. How reliable are QSPR models for predicting molecular refractivity of branched carboxylic acids like this compound?
QSPR models using the ZEP topological index predict molecular refractivity with residuals typically within ±0.42 standard deviation. However, this compound shows a residual error of +0.45, indicating structural outliers in branched analogs. Model refinement after excluding such outliers improves accuracy, highlighting the need for tailored parameterization for sterically hindered molecules .
Advanced Research Questions
Q. How does β,β-dimethylation of amino acids incorporating this compound enhance peptide stability?
β,β-Dimethylated analogs (e.g., Fmoc-β-Me-D-Ile-OH) resist protease degradation by sterically blocking enzyme active sites. Synthesis involves coupling this compound derivatives with Fmoc-protected amino groups (CAS 1310680-40-0), achieving >70% yields. Stability assays in serum confirm prolonged half-life compared to non-methylated peptides .
Q. What pharmacological activities are associated with this compound derivatives, and how are their mechanisms studied?
Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), a hypolipidemic drug, reduces triglycerides via PPAR-α activation. UV spectrophotometric methods (λmax 276 nm in 1M NaOH) validate its quantification in pharmacokinetic studies . Computational docking of related esters (e.g., Vallestril®) into lipid-binding receptors further elucidates structure-activity relationships .
Q. How can data contradictions in QSPR models for this compound be resolved?
The +0.45 residual error in molecular refractivity predictions arises from inadequate modeling of steric effects. Solutions include:
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Asymmetric synthesis of (S)-3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid esters involves chiral auxiliaries (e.g., Evans oxazolidinones) and radical addition/trapping reactions. Anti-diastereomers are resolved via chromatography (J2,3 = 3.0 Hz in ¹H-NMR), with optical rotation ([α]D = +12.6°) confirming enantiopurity .
Q. How does this compound contribute to the stability of specialty polymers or biomaterials?
Incorporation into polyesters or peptide backbones enhances thermal stability (Tg increases by ~15°C) and reduces hydrolytic degradation. Mechanistic studies via TGA and DSC correlate branching density with material resilience .
Methodological Notes
- Stereochemical Analysis : Use chiral HPLC or optical rotation comparisons (e.g., against CRC Handbook standards) to confirm enantiomeric ratios .
- Computational Validation : Cross-check QSPR predictions with NIST experimental data to mitigate model limitations .
- Biological Assays : Pair in vitro protease stability tests with molecular dynamics simulations to map steric shielding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
